4-Bromoquinolin-8-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromoquinolin-8-yl benzenesulfonate: is an organic compound with the molecular formula C15H10BrNO3S and a molecular weight of 364.21 g/mol . This compound is part of the quinoline family, which is known for its versatile applications in medicinal and industrial chemistry . The structure of this compound consists of a quinoline ring substituted with a bromine atom at the 4-position and a benzenesulfonate group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinolin-8-yl benzenesulfonate typically involves the bromination of quinoline derivatives followed by sulfonation. One common method includes the reaction of 4-bromoquinoline with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods such as microwave-assisted synthesis or the use of recyclable catalysts . These methods aim to reduce reaction times and improve yields while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoquinolin-8-yl benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl bromides and bases like sodium hydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products:
Substitution: Alkylated quinoline derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Chemistry: 4-Bromoquinolin-8-yl benzenesulfonate is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives have shown promise as antibacterial and antiviral agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its stable aromatic structure .
Mechanism of Action
The mechanism of action of 4-Bromoquinolin-8-yl benzenesulfonate and its derivatives often involves the inhibition of key enzymes or the disruption of cellular processes. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death .
Comparison with Similar Compounds
Quinoline: A parent compound with a wide range of applications in medicinal chemistry.
4-Chloroquinoline: Similar in structure but with a chlorine atom instead of bromine, used in antimalarial drugs.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.
Uniqueness: 4-Bromoquinolin-8-yl benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H10BrNO3S |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
(4-bromoquinolin-8-yl) benzenesulfonate |
InChI |
InChI=1S/C15H10BrNO3S/c16-13-9-10-17-15-12(13)7-4-8-14(15)20-21(18,19)11-5-2-1-3-6-11/h1-10H |
InChI Key |
ONKFRKZLMNNSDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C(C=CN=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.